![molecular formula C8H15NO B6236233 octahydroindolizin-8-ol CAS No. 90204-26-5](/img/no-structure.png)
octahydroindolizin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydroindolizin-8-ol is a chemical compound with the molecular formula C8H15NO . The molecule contains a total of 26 bonds, including 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 tertiary amine, 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .
Molecular Structure Analysis
The structure of octahydroindolizin-8-ol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 26 bond(s). There are 11 non-H bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 Pyrrolidine(s) .
Scientific Research Applications
- Octahydroindolizin-8-ol derivatives have shown promise as potential anticancer agents. Researchers have investigated their ability to inhibit tumor growth and metastasis .
- Octahydroindolizin-8-ol derivatives exhibit antiviral effects against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
- Octahydroindolizin-8-ol compounds possess antibacterial properties, making them relevant in the fight against bacterial infections .
- Some studies suggest that octahydroindolizin-8-ol derivatives might have neuroprotective effects relevant to Alzheimer’s disease .
- Octahydroindolizin-8-ol derivatives can act as metal chelators, binding to metal ions such as copper and iron .
Anticancer Properties
Antiviral Activity
Antibacterial Effects
Alzheimer’s Disease Research
Metal Chelation Properties
Synthetic Strategies and Lead Compound Development
Mechanism of Action
Target of Action
Octahydroindolizin-8-ol, also known as Pumiliotoxin 251D , is a toxic organic compound found in the skin of poison frogs . It primarily targets voltage-gated sodium channels (VGSCs) and calcium channels . These channels play a crucial role in the transmission of electrical signals in nerve cells and muscle cells, including those in the heart and skeletal muscle .
Mode of Action
The compound interacts with its targets by blocking the influx of sodium ions in mammalian VGSCs . This blockage disrupts the normal flow of ions through the channels, altering the electrical activity of the cells. In the case of calcium channels, it interferes with muscle contraction in the heart and skeletal muscle .
Biochemical Pathways
For instance, the blockage of sodium influx can inhibit the generation and propagation of action potentials, which are essential for nerve signal transmission and muscle contraction .
Pharmacokinetics
Like many other toxins, it is likely to be rapidly absorbed into the bloodstream when it enters the body through cuts in the skin or by ingestion . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability remain to be elucidated.
Result of Action
The action of octahydroindolizin-8-ol can lead to a range of effects at the molecular and cellular levels. It can cause hyperactivity, convulsions, cardiac arrest, and ultimately death . It is especially toxic to arthropods (e.g., mosquitoes), even at low concentrations .
properties
{ "Design of the Synthesis Pathway": "The synthesis of octahydroindolizin-8-ol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "Benzaldehyde", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetic acid", "Sodium sulfate", "Methanol", "Hydrogen gas" ], "Reaction": [ "Step 1: Condensation reaction between cyclohexanone and benzaldehyde in the presence of ammonium acetate to form 1-phenyl-2-cyclohexene-1-ol.", "Step 2: Reduction of 1-phenyl-2-cyclohexene-1-ol using sodium borohydride to form 1-phenylcyclohexanol.", "Step 3: Cyclization of 1-phenylcyclohexanol using hydrochloric acid to form octahydroindolizin-8-ol.", "Step 4: Neutralization of the reaction mixture using sodium hydroxide.", "Step 5: Extraction of the product using ethanol.", "Step 6: Purification of the product using acetic acid and sodium sulfate.", "Step 7: Recrystallization of the product using methanol.", "Step 8: Reduction of the product using hydrogen gas to obtain octahydroindolizin-8-ol." ] } | |
CAS RN |
90204-26-5 |
Product Name |
octahydroindolizin-8-ol |
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.